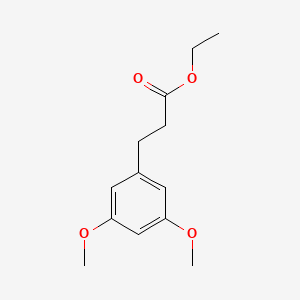

Ethyl 3-(3,5-dimethoxyphenyl)propanoate

Description

Ethyl 3-(3,5-dimethoxyphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 3,5-dimethoxyphenyl group. This compound is structurally characterized by two methoxy (-OCH₃) groups at the 3- and 5-positions of the aromatic ring, which confer distinct electronic and steric properties. Its synthesis typically involves condensation reactions, such as the reaction of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with amines or other nucleophiles under reflux conditions in acetic acid .

Properties

IUPAC Name |

ethyl 3-(3,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHJJUVRVNYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630451 | |

| Record name | Ethyl 3-(3,5-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54901-09-6 | |

| Record name | Ethyl 3-(3,5-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(3,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-(3,5-Dimethoxyphenyl)propanoic acid or corresponding ketones.

Reduction: 3-(3,5-Dimethoxyphenyl)propanol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(3,5-dimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(3,5-dimethoxyphenyl)propanoic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-(3,5-dimethoxyphenyl)propanoate with analogous esters and aryl-substituted propanoates, focusing on structural variations, physicochemical properties, and functional applications.

Ethyl 3-(Methylthio)propanoate

- Structure : Features a methylthio (-SCH₃) group instead of methoxy groups.

- Applications: A key aroma compound in pineapple pulp and core, contributing significantly to odor activity values (OAVs). In pulp, it ranks fourth in OAV (1,693.33 for ethyl 2-methylbutanoate vs. 484.95 µg·kg⁻¹ total aroma concentration) .

- Key Differences: The thioether group enhances volatility and sulfurous aroma notes, unlike the electron-donating methoxy groups in the target compound, which may reduce volatility due to increased polarity.

Methyl 3-(4-Nitrophthalimido)-3-(3,4-dimethoxyphenyl)propanoate

- Structure : Incorporates a nitro-substituted phthalimide ring and 3,4-dimethoxyphenyl group.

- Applications : Demonstrates potent uterus-relaxant activity in preclinical studies, attributed to the nitro group’s electron-withdrawing effects enhancing interaction with biological targets .

- Key Differences: The 3,4-dimethoxy substitution (vs.

Ethyl 3-(3,5-Dichlorophenoxy)propanoate

- Structure : Substitutes methoxy groups with chlorine atoms at the 3,5-positions.

- Physicochemical Properties : Higher molecular weight (263.12 g/mol) and increased lipophilicity due to chlorine’s electronegativity .

- Key Differences : Chlorine atoms may enhance stability and resistance to metabolic degradation compared to methoxy groups.

Ethyl 2-Amino-4-(3,5-difluorophenyl)propanoate

- Structure: Features fluorine atoms and an amino group on the propanoate chain.

- Synthesis : Produced via multicomponent reactions involving 3,5-difluorobenzaldehyde, highlighting the role of fluorine in directing regioselectivity .

- Key Differences : Fluorine’s strong electron-withdrawing effects contrast with methoxy’s electron-donating nature, influencing reactivity and intermolecular interactions.

Ethyl 3-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxypropanoate

- Structure : Adds a benzyloxy group and hydroxyl moiety to the aromatic ring.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Functional Group Effects: Methoxy groups enhance polarity and hydrogen-bonding capacity, making this compound less volatile than its methylthio counterpart but more suitable for pharmaceutical intermediates .

- Bioactivity Trends: Nitro and amino substituents (e.g., in phthalimide analogs) correlate with enhanced biological activity, suggesting that targeted modifications to the target compound could yield bioactive derivatives .

- Structural Complexity : Addition of benzyloxy or hydroxyl groups (e.g., ) increases molecular weight and may improve crystallinity, relevant for formulation stability.

Biological Activity

Ethyl 3-(3,5-dimethoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly its antioxidant properties. This article delves into the biochemical mechanisms, cellular effects, pharmacokinetics, and applications of this compound in various fields.

Chemical Structure and Properties

This compound is an ester derived from 3-(3,5-dimethoxyphenyl)propanoic acid. Its structure can be represented as follows:

This compound features two methoxy groups attached to the aromatic ring, which are critical for its biological activity.

Target of Action

The primary function of this compound is as a phenolic antioxidant . It interacts with free radicals by donating hydrogen atoms, interrupting free radical chain reactions that can lead to oxidative damage in biological systems.

Biochemical Pathways

This compound enhances the activity of key antioxidant enzymes such as:

- Superoxide Dismutase (SOD)

- Catalase

These enzymes play a crucial role in mitigating oxidative stress by converting harmful reactive oxygen species (ROS) into less harmful molecules .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : Modulates signaling pathways related to oxidative stress responses.

- Gene Expression : Upregulates genes associated with antioxidant defenses, including glutathione peroxidase and heme oxygenase-1 .

- Metabolic Pathways : Involved in metabolic processes primarily in the liver, undergoing phase I and phase II biotransformation reactions.

Pharmacokinetics

This compound exhibits stability under standard conditions but may lose its antioxidant activity when exposed to light and air for prolonged periods. Its boiling point is approximately 357.6 °C at 760 mmHg with a melting point ranging from 50 to 51 °C.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. At low to moderate doses, it demonstrates protective effects against oxidative stress and improves health markers in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in rat models exposed to environmental toxins. The administration of the compound resulted in a marked increase in SOD and catalase activities compared to control groups .

- Anti-inflammatory Effects : Another research highlighted its potential anti-inflammatory properties by showing a reduction in pro-inflammatory cytokines in cell cultures treated with this compound .

Applications in Scientific Research

This compound has a wide range of applications:

- Chemistry : Used as an antioxidant in polymer chemistry to prevent degradation.

- Biology : Investigated for protective effects against oxidative stress.

- Medicine : Studied for potential uses in preventing oxidative damage linked to various diseases.

- Industry : Employed as a stabilizer in plastics and rubber production to enhance durability .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.